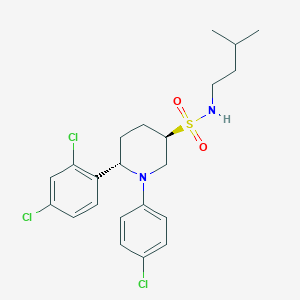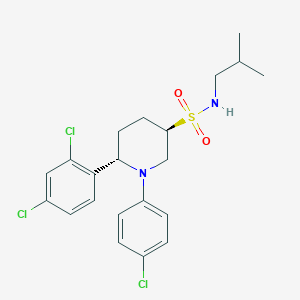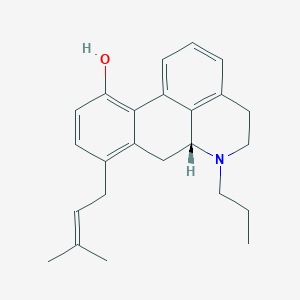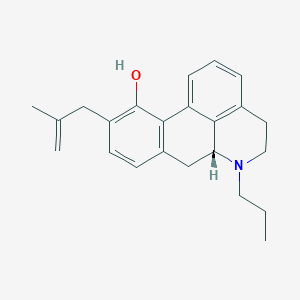
N-Propyl-2-methylnorapomorphine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-2-methylnorapomorphine hydrochloride is a synthetic compound belonging to the class of aporphine derivatives. It is a dopamine agonist closely related to apomorphine. This compound has been studied for its effects on the central nervous system, particularly its ability to modulate dopaminergic pathways .
Preparation Methods
The synthesis of N-Propyl-2-methylnorapomorphine hydrochloride involves several steps. One common method includes the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. Another approach involves direct N-substitution on the aporphine backbone . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct structural rearrangement.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-Propyl-2-methylnorapomorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced aporphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various reduced forms of the compound .
Scientific Research Applications
N-Propyl-2-methylnorapomorphine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of aporphine derivatives and their interactions with various reagents.
Biology: The compound is used to investigate the role of dopamine receptors in biological systems, particularly in rodent models.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease due to its dopaminergic activity.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
N-Propyl-2-methylnorapomorphine hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors, particularly the D2 and D3 subtypes, and activates them. This activation leads to the modulation of dopaminergic signaling pathways, which can result in various physiological effects such as increased locomotion, reduced pain perception, and altered thermoregulation .
Comparison with Similar Compounds
N-Propyl-2-methylnorapomorphine hydrochloride is similar to other aporphine derivatives such as apomorphine and N-n-propylnorapomorphine. it is unique in its specific substitution pattern, which can result in different binding affinities and selectivities for dopamine receptor subtypes. Other similar compounds include:
Apomorphine: A well-known dopamine agonist used in the treatment of Parkinson’s disease.
N-n-Propylnorapomorphine: Another aporphine derivative with similar dopaminergic activity but different pharmacokinetic properties
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(6aR)-2-methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO2/c1-3-7-21-8-6-14-9-12(2)10-15-18(14)16(21)11-13-4-5-17(22)20(23)19(13)15/h4-5,9-10,16,22-23H,3,6-8,11H2,1-2H3/t16-/m1/s1 |
InChI Key |
IQXHLUBOFQZZLM-MRXNPFEDSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


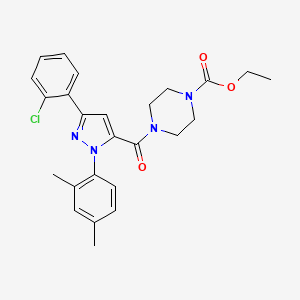
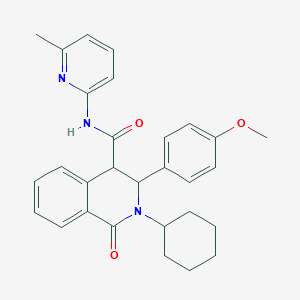
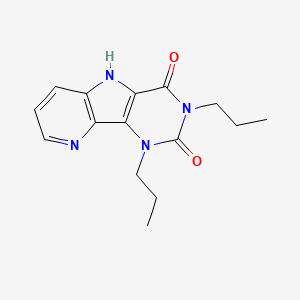
![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
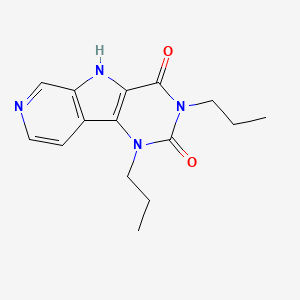
![7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791367.png)
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)

